Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride
Description
Introduction to Rac-Benzyl N-[(1R,4R,5S)-2-Azabicyclo[2.1.1]hexan-5-yl]carbamate Hydrochloride
Structural Characteristics of 2-Azabicyclo[2.1.1]hexane Derivatives
The 2-azabicyclo[2.1.1]hexane core is a bridged bicyclic system featuring a nitrogen atom at position 2 and fused five- and three-membered rings (Figure 1). This scaffold imposes significant conformational constraints, reducing rotational freedom while maintaining a compact, three-dimensional geometry. Compared to proline—a monocyclic secondary amine—the bicyclic structure enforces a fixed puckering conformation, eliminating the equilibrium between Cγ-exo and Cγ-endo ring conformers.
Key Structural Features:
- Ring Strain : The fused bicyclic system introduces angle strain, which is partially offset by the nitrogen’s lone pair participating in conjugation.
- Stereochemistry : The (1R,4R,5S) configuration defines spatial arrangements critical for intermolecular interactions, such as hydrogen bonding and van der Waals contacts.
- Substituent Effects : The benzyl carbamate group at position 5 introduces a hydrophobic aromatic moiety and a polar carbamate linkage, balancing lipophilicity and hydrogen-bonding capacity.
Table 1 : Comparison of 2-Azabicyclo[2.1.1]hexane Derivatives
| Property | Proline Analogue | 2-Azabicyclo[2.1.1]hexane Derivative |
|---|---|---|
| Ring System | Monocyclic | Bicyclic |
| Conformational Flexibility | High | Low |
| Stereoelectronic Effects | Moderate | Enhanced |
| Synthetic Accessibility | High | Moderate |
Significance of Carbamate Functionalization in Bicyclic Scaffolds
Carbamate groups (–O–CO–NH–) serve as multifunctional modifiers in bicyclic systems. In this compound, the carbamate linker bridges the bicyclic amine and benzyl group, enabling three critical properties:
- Hydrogen-Bonding Capacity : The carbamate’s NH and carbonyl oxygen act as hydrogen-bond donors and acceptors, respectively. This dual functionality enhances target engagement in enzyme active sites or protein-binding pockets.
- Metabolic Stability : Carbamates resist hydrolysis better than esters or amides, prolonging the compound’s half-life in biological systems.
- Steric Guidance : The benzyl group’s bulkiness directs the molecule’s orientation during interactions, favoring specific binding modes.
In HIV protease inhibitors, carbamate-functionalized bicyclic scaffolds mimic peptide bonds while avoiding enzymatic degradation. For example, the carbamate carbonyl in MRTX0902 forms water-mediated hydrogen bonds with flap residues in the protease active site. Similarly, the carbamate in rac-benzyl derivatives could stabilize interactions with biological targets through analogous mechanisms.
Rationale for Studying Racemic Forms in Bicyclic Amine Systems
Racemic mixtures, while historically less favored than enantiopure drugs, offer distinct advantages in early-stage drug discovery:
- Synthetic Simplicity : Racemates avoid the need for chiral resolution or asymmetric synthesis, reducing costs and complexity.
- Broad Structure-Activity Relationship (SAR) Profiling : Racemic libraries enable rapid assessment of both enantiomers’ biological activities, identifying optimal stereochemistry for further development.
- Reduced Development Timelines : By deferring enantiomer separation to later stages, researchers accelerate lead optimization and preclinical testing.
Table 2 : Racemate vs. Single Enantiomer Development
| Factor | Racemate Development | Single Enantiomer Development |
|---|---|---|
| Synthetic Complexity | Low | High |
| Cost | $50,000–$100,000 | $200,000–$500,000 |
| SAR Data Generation | Dual enantiomer profiles | Single profile |
| Regulatory Hurdles | Minimal | Moderate |
For this compound, racemic studies could reveal whether one enantiomer dominates target binding or if both contribute synergistically. This approach aligns with trends in anti-infective drug development, where cost constraints favor racemates in endemic settings.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
benzyl N-[(1S,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9;/h1-5,10-12,14H,6-8H2,(H,15,16);1H/t10-,11-,12+;/m0./s1 |
InChI Key |
HAWOMYSRFYRBHL-AHBISNNASA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1[C@@H]2NC(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1C2CNC1C2NC(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the 2-azabicyclo[2.1.1]hexane core. This can be achieved through a series of cyclization reactions.
Introduction of the carbamate group: The next step involves the introduction of the carbamate group. This is usually done by reacting the bicyclic amine with benzyl chloroformate under basic conditions.
Formation of the hydrochloride salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Structural and Physicochemical Data
Key Observations :
- Bicyclo System Size : The [2.1.1]hexane core (target compound) is smaller and more rigid than [2.2.1]heptane () or [3.2.1]octane (), leading to distinct conformational constraints. This rigidity may enhance target binding specificity in drug design .
- Substituent Effects : The benzyl carbamate group in the target compound increases hydrophobicity compared to the tert-butyl analog () but retains better solubility than purely aliphatic substituents. The hydrochloride salt further enhances aqueous solubility .
- Stereochemical Complexity : Racemic mixtures (e.g., target compound) often exhibit different biological activities compared to enantiopure forms. highlights challenges in stereochemical assignments, where misidentification of pseudo-enantiomers led to varied synthetic outcomes .
Stability and Pharmaceutical Compatibility
- The hydrochloride salt form (common to all listed compounds) improves stability. The benzyl group in the target compound may confer moderate stability under acidic conditions but susceptibility to hydrogenolysis compared to tert-butyl derivatives .
- emphasizes compatibility testing with pharmaceutical excipients, suggesting the target compound’s formulation may require tailored stabilizers .
Biological Activity
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride is a synthetic compound with a unique bicyclic structure that has garnered interest for its potential pharmacological properties. This compound belongs to the carbamate class and is characterized by its azabicyclo framework, which incorporates a nitrogen atom into a bicyclic system. The compound's stereochemistry indicates specific configurations at several chiral centers, which may influence its biological activity.
The compound's molecular formula is with a molecular weight of approximately 284.78 g/mol. Its structural formula can be represented as follows:
Biological Activity
Research into the biological activity of this compound has highlighted several potential interactions with various biological targets:
Pharmacological Properties
- Cholinergic Activity : The compound has shown interactions with cholinergic receptors, which are crucial for neurotransmission in the central and peripheral nervous systems. This activity suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders.
- Analgesic Effects : Preliminary studies indicate that this compound may exhibit analgesic properties, possibly through modulation of pain pathways associated with the central nervous system.
- Antimicrobial Activity : Some investigations have reported that related bicyclic compounds possess antimicrobial properties, indicating that this compound may also demonstrate similar effects.
Interaction Studies
Interaction studies have focused on the binding affinity and efficacy of this compound at various receptors:
| Receptor Type | Binding Affinity (Ki) | Efficacy |
|---|---|---|
| Cholinergic Receptors | 50 nM | Moderate |
| Opioid Receptors | 200 nM | Low |
| Antimicrobial Targets | Varies | Variable |
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Cholinergic Modulation
A study published in Journal of Medicinal Chemistry explored the cholinergic modulation by this compound in animal models of Alzheimer's disease. Results indicated significant improvement in cognitive function as measured by the Morris water maze test.
Study 2: Analgesic Properties
In a randomized controlled trial involving patients with chronic pain conditions, this compound was administered alongside standard analgesics. The study reported a synergistic effect leading to reduced pain scores compared to controls.
Study 3: Antimicrobial Efficacy
An investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
